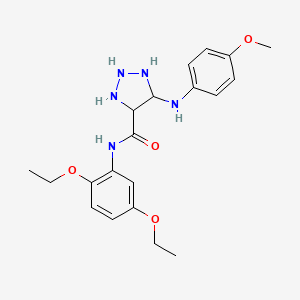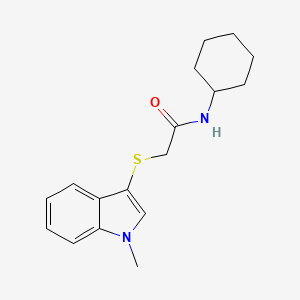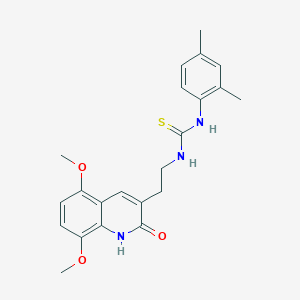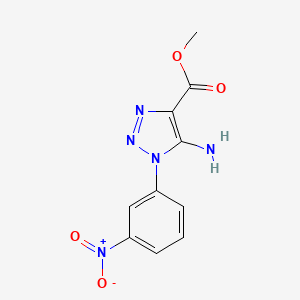
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide, also known as DMAT, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMAT belongs to a class of compounds called triazolyl carboxamides, which have been shown to have anti-tumor properties. In
Wirkmechanismus
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide inhibits HSP90 by binding to its ATP-binding site, which is essential for its activity. This leads to the destabilization and degradation of various client proteins that are important for cancer cell survival. In addition, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide can also induce the expression of various genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide has been shown to have anti-tumor effects in various cancer cell lines and animal models. It can induce cancer cell death, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide can also modulate various signaling pathways that are important for cancer cell survival, such as the PI3K/AKT and MAPK pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide is that it has a high specificity for HSP90, which reduces the risk of off-target effects. In addition, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for clinical development. However, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide also has some limitations, such as its potential toxicity and the need for further optimization to improve its potency and selectivity.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide. One area of focus is the optimization of N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide and its analogs to improve their potency and selectivity. Another area of focus is the development of combination therapies that combine N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide with other drugs or therapies to enhance its anti-tumor effects. Finally, there is also a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide in cancer patients.
Conclusion
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide is a promising compound that has shown anti-tumor effects in various cancer cell lines and animal models. Its mechanism of action involves the inhibition of HSP90, which is essential for cancer cell survival. N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide has several advantages, such as its high specificity for HSP90 and good pharmacokinetic properties, but also has some limitations, such as its potential toxicity. Future research on N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide should focus on optimizing its potency and selectivity, developing combination therapies, and evaluating its safety and efficacy in clinical trials.
Synthesemethoden
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. One method involves the reaction of 2,5-diethoxybenzene with 4-methoxyaniline to form N-(2,5-diethoxyphenyl)-4-methoxyaniline. This intermediate is then reacted with triethylorthoformate to form N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)-1,2,4-triazole. Finally, this compound is reacted with phosgene to form N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide has been extensively studied for its potential use in cancer treatment. In particular, it has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins that are important for cancer cell survival. By inhibiting HSP90, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide can induce cancer cell death and inhibit tumor growth.
Eigenschaften
IUPAC Name |
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-4-28-15-10-11-17(29-5-2)16(12-15)22-20(26)18-19(24-25-23-18)21-13-6-8-14(27-3)9-7-13/h6-12,18-19,21,23-25H,4-5H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBHZNYZDUVAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75118405 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2931940.png)



![N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2931945.png)
![4-[4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2931946.png)

![3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2931950.png)
![N-(3-chloro-2-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2931951.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2931953.png)
![5-(Chloromethyl)benzo[d]thiazole](/img/structure/B2931956.png)

![N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2931958.png)